molecular formula C14H14N2O2 B11870298 1,3-Diethoxyisoquinoline-4-carbonitrile CAS No. 63359-51-3

1,3-Diethoxyisoquinoline-4-carbonitrile

Katalognummer: B11870298
CAS-Nummer: 63359-51-3
Molekulargewicht: 242.27 g/mol
InChI-Schlüssel: QRWUIGYGVCGPJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethoxyisoquinoline-4-carbonitrile typically involves multi-component reactions (MCRs), which are efficient and environmentally friendly methods for creating complex molecules. One common approach is the reaction of isoquinoline derivatives with ethyl cyanoacetate and ethanol under acidic conditions . The reaction proceeds through the formation of an iminium intermediate, followed by cyclization and subsequent dehydration to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Diethoxyisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,3-Diethoxyisoquinoline-4-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, such as antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,3-Diethoxyisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Diethoxyisoquinoline-4-carbonitrile is unique due to its specific functional groups (ethoxy and nitrile) that confer distinct chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

63359-51-3

Molekularformel

C14H14N2O2

Molekulargewicht

242.27 g/mol

IUPAC-Name

1,3-diethoxyisoquinoline-4-carbonitrile

InChI

InChI=1S/C14H14N2O2/c1-3-17-13-11-8-6-5-7-10(11)12(9-15)14(16-13)18-4-2/h5-8H,3-4H2,1-2H3

InChI-Schlüssel

QRWUIGYGVCGPJO-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C2=CC=CC=C2C(=N1)OCC)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.